molecular formula C13H13ClN4O2 B2798084 13-chloro-N-methyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide CAS No. 2034506-70-0

13-chloro-N-methyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide

Cat. No.: B2798084
CAS No.: 2034506-70-0
M. Wt: 292.72
InChI Key: FIIRARSGPAOFNF-UHFFFAOYSA-N
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Description

8-chloro-N-methyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes multiple nitrogen atoms and a chlorine substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-methyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic ring system.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-methyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

8-chloro-N-methyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-chloro-N-methyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidine-2(11H)-carboxamide: Lacks the N-methyl group, which may affect its biological activity.

    N-methyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidine-2(11H)-carboxamide: Lacks the chlorine substituent, which may influence its reactivity and interactions with molecular targets.

Uniqueness

The presence of both the chlorine and N-methyl groups in 8-chloro-N-methyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide contributes to its unique chemical properties and potential biological activities. These structural features may enhance its binding affinity to specific targets and improve its overall efficacy as a research tool or therapeutic agent.

Properties

IUPAC Name

13-chloro-N-methyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2/c1-15-13(20)17-5-4-10-9(7-17)12(19)18-6-8(14)2-3-11(18)16-10/h2-3,6H,4-5,7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIRARSGPAOFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC2=C(C1)C(=O)N3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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